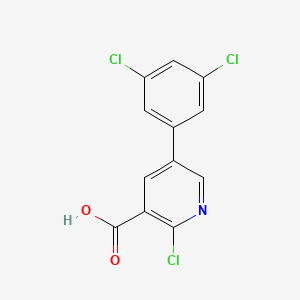
2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid, 95% (2C5DCPN) is a chlorinated organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 287.56 g/mol and a melting point of about 132 °C. 2C5DCPN is a derivative of nicotinic acid, a naturally occurring compound that is found in small amounts in many plants, including tobacco, and is an important component of vitamin B3. 2C5DCPN is used as an intermediate for the synthesis of other compounds and as a reagent for various biochemical and physiological experiments.
Mécanisme D'action
2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid, 95% has been found to interact with certain proteins, enzymes, and other biological molecules. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid, 95% has also been found to bind to certain proteins, such as the nicotinic acid receptor, which is involved in the regulation of cholesterol metabolism.
Biochemical and Physiological Effects
2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid, 95% has also been found to bind to certain proteins, such as the nicotinic acid receptor, which is involved in the regulation of cholesterol metabolism. In addition, 2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid, 95% has been found to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. It is also soluble in a variety of organic solvents, which makes it easy to use in a variety of experiments. However, 2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid, 95% is not very soluble in water, which can limit its use in certain experiments. In addition, 2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid, 95% is toxic and should be handled with care.
Orientations Futures
2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid, 95% has a wide range of potential applications in scientific research. In the future, it could be used to develop new drugs for the treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. It could also be used to study the structure and function of proteins, enzymes, and other biological molecules. In addition, 2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid, 95% could be used to develop new methods for the synthesis of other compounds, such as nicotinic acid derivatives and pharmaceuticals. Finally, 2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid, 95% could be used to study the effects of environmental pollutants on biological systems.
Méthodes De Synthèse
2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid, 95% can be synthesized through a variety of methods, depending on the desired end product. The most common method involves the reaction of 2-chloropyridine and 3,5-dichlorobenzaldehyde in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction results in the formation of 2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid, 95% and other by-products, including 2-chloro-3,5-dichloropyridine and 2-chloro-3,5-dichlorobenzene.
Applications De Recherche Scientifique
2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid, 95% is used in a variety of scientific research applications, including biochemical and physiological experiments. It is used as a reagent for the synthesis of other compounds, such as nicotinic acid derivatives and various pharmaceuticals. 2-Chloro-5-(3,5-dichlorophenyl)nicotinic acid, 95% is also used in the study of the structure and function of proteins, enzymes, and other biological molecules.
Propriétés
IUPAC Name |
2-chloro-5-(3,5-dichlorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3NO2/c13-8-1-6(2-9(14)4-8)7-3-10(12(17)18)11(15)16-5-7/h1-5H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOZUESLBLVGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688040 |
Source


|
| Record name | 2-Chloro-5-(3,5-dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261964-42-4 |
Source


|
| Record name | 2-Chloro-5-(3,5-dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

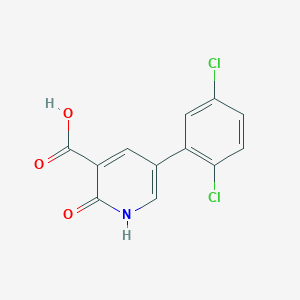
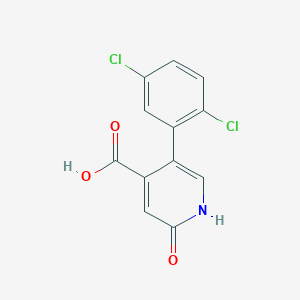

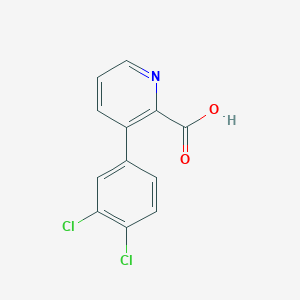
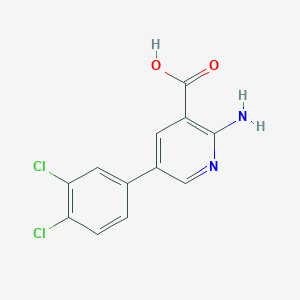




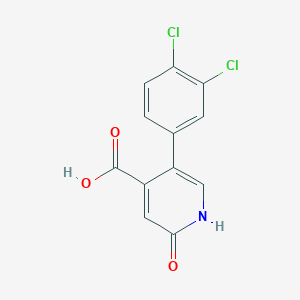
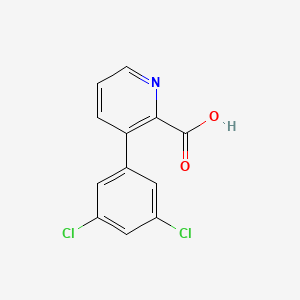


![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392477.png)